molecular formula C9H9ClFNO B8450547 7-chloro-8-fluoro-3-methyl-2,3-dihydro-4H-1,4-benzoxazine

7-chloro-8-fluoro-3-methyl-2,3-dihydro-4H-1,4-benzoxazine

Cat. No. B8450547
M. Wt: 201.62 g/mol
InChI Key: OYJNFTPNBSNXQD-UHFFFAOYSA-N
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Patent
US04382892

Procedure details

2.3 g (7.9 mmols) of 2-acetonyloxy-4-chloro-3-fluoronitrobenzene was dissolved in 30 ml of ethanol and catalytically reduced in the presence of 2 g of Raney nickel. After completion of the reduction, the catalyst was removed by filtration, and the filtrate was concentrated. The resulting residue was purified by silica gel (20 g) column chromatography using chloroform as an eluant to provide 1.2 g (75.5% yield) of 7-chloro-8-fluoro-3-methyl-2,3-dihydro-4H-1,4-benzoxazine as an oil.
Name
2-acetonyloxy-4-chloro-3-fluoronitrobenzene
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[C:11]([F:12])=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[N+:14]([O-])=O)[C:2]([CH3:4])=O>C(O)C.[Ni]>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]2[NH:14][CH:2]([CH3:4])[CH2:1][O:5][C:6]=2[C:11]=1[F:12]

Inputs

Step One
Name
2-acetonyloxy-4-chloro-3-fluoronitrobenzene
Quantity
2.3 g
Type
reactant
Smiles
C(C(=O)C)OC1=C(C=CC(=C1F)Cl)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reduction, the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel (20 g) column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2=C(NC(CO2)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 75.5%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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